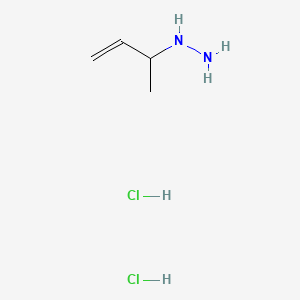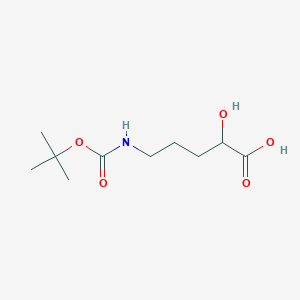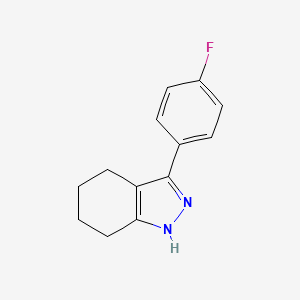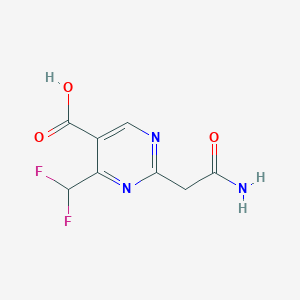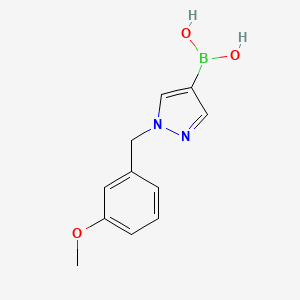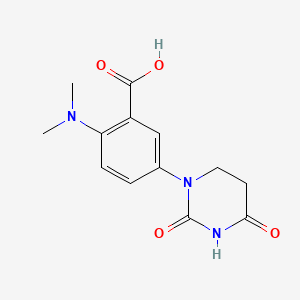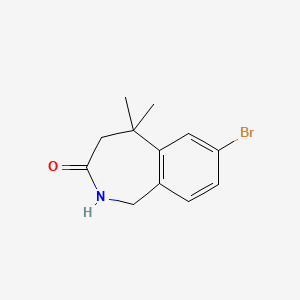
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one is a chemical compound that belongs to the class of benzazepines. This compound is characterized by a bromine atom at the 7th position and two methyl groups at the 5th position on the benzazepine ring. It is a significant compound in medicinal chemistry due to its potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 7-bromo-2,3-dihydro-1H-inden-1-one with dimethylamine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes steps such as solvent extraction, distillation, and crystallization to obtain the pure compound.
Analyse Des Réactions Chimiques
Types of Reactions
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The bromine atom at the 7th position can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium hydroxide (NaOH) or ammonia (NH₃) under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Applications De Recherche Scientifique
7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one involves its interaction with specific molecular targets in the body. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signal transduction pathways and inhibition of specific enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3,4,5-tetrahydro-1H-pyrido-[4,3-b]indole: This compound shares a similar tetrahydro structure but differs in the presence of an indole ring instead of a benzazepine ring.
7-chloro-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one: Similar to 7-bromo-5,5-dimethyl-2,3,4,5-tetrahydro-1H-2-benzazepin-3-one but with a chlorine atom instead of bromine.
Uniqueness
This compound is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity. The bromine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis .
Propriétés
Formule moléculaire |
C12H14BrNO |
|---|---|
Poids moléculaire |
268.15 g/mol |
Nom IUPAC |
7-bromo-5,5-dimethyl-2,4-dihydro-1H-2-benzazepin-3-one |
InChI |
InChI=1S/C12H14BrNO/c1-12(2)6-11(15)14-7-8-3-4-9(13)5-10(8)12/h3-5H,6-7H2,1-2H3,(H,14,15) |
Clé InChI |
PFVLTKCCFLGHOZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(CC(=O)NCC2=C1C=C(C=C2)Br)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


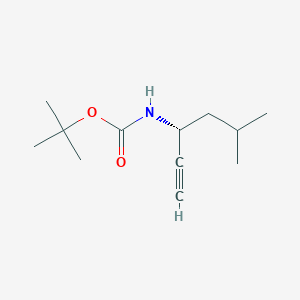
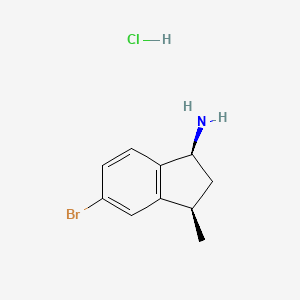
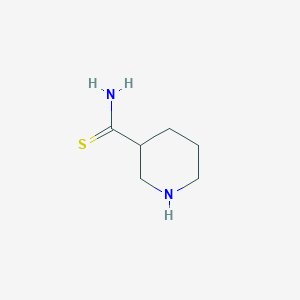
![2-(((tert-Butoxycarbonyl)amino)methyl)-1H-benzo[d]imidazole-6-carboxylic acid](/img/structure/B15301115.png)
